N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-1-sulfonamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-1-sulfonamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a naphthalenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole moiety. One common method involves the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) and chloroform . The hydroxyphenyl group is then introduced through a coupling reaction, followed by the attachment of the naphthalenesulfonamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents such as dimethyl formamide (DMF) can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzothiazole moiety can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, quinone compounds, and modified sulfonamides, each with distinct chemical and physical properties .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety can bind to active sites, inhibiting enzyme activity, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazole-2-yl)-2-chloroacetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
- 2-substituted benzothiazoles
Uniqueness
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C23H16N2O3S3 |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C23H16N2O3S3/c26-19-13-12-16(14-21(19)30-23-24-18-9-3-4-10-20(18)29-23)25-31(27,28)22-11-5-7-15-6-1-2-8-17(15)22/h1-14,25-26H |
InChI Key |
IPPOOQHKZOXIIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)O)SC4=NC5=CC=CC=C5S4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)O)SC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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